molecular formula C10H8F12O2 B3029824 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane CAS No. 799-34-8

2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane

Cat. No.: B3029824
CAS No.: 799-34-8
M. Wt: 388.15 g/mol
InChI Key: BUSYHRRDAMGPJN-UHFFFAOYSA-N
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Description

2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts exceptional thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane typically involves the reaction of heptoxymethyl derivatives with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. Safety measures are crucial due to the reactivity of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties enhance the performance of these materials in various applications .

Biology and Medicine: In biological research, the compound is used to study the effects of fluorinated molecules on biological systems. Its stability and resistance to metabolic degradation make it a valuable tool in drug development and delivery .

Industry: Industrially, the compound is used in the production of high-performance lubricants, coatings, and sealants. Its low surface energy and chemical resistance make it ideal for applications in harsh environments .

Mechanism of Action

The mechanism of action of 2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances its binding affinity to specific targets, leading to increased stability and activity. The pathways involved include the formation of stable complexes with target molecules, resulting in desired chemical or biological effects .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F12O2/c11-5(12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)3-23-1-4-2-24-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSYHRRDAMGPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379839
Record name 2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799-34-8
Record name 2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 799-34-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane
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2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane
Reactant of Route 3
Reactant of Route 3
2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane
Reactant of Route 4
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2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane
Reactant of Route 5
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2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane
Reactant of Route 6
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2-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxymethyl)oxirane

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